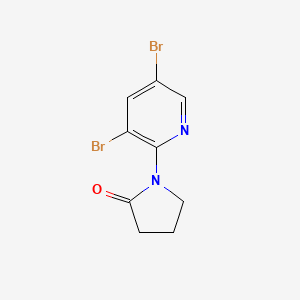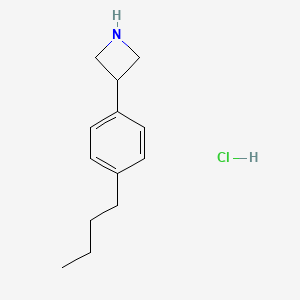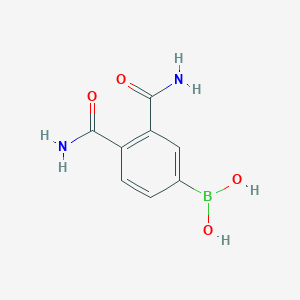![molecular formula C23H18N4O6 B13712196 N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide is a complex organic compound with the molecular formula C23H18N4O6 It is characterized by the presence of a benzooxazole ring, which is a bicyclic structure containing both benzene and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide typically involves multiple steps. One common approach is the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzooxazole ring . This is followed by nitration and subsequent coupling reactions to introduce the dinitrobenzamide moiety. The reaction conditions often involve the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors, optimized reaction conditions, and efficient purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzooxazole ring can participate in hydrogen bonding and π-π interactions, while the dinitrobenzamide moiety can undergo redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzooxazole structures but different substituents.
Dinitrobenzamide derivatives: Compounds with similar dinitrobenzamide moieties but different aromatic rings.
Uniqueness
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H18N4O6 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C23H18N4O6/c1-12-8-14(3)21-19(9-12)25-23(33-21)15-5-4-13(2)18(10-15)24-22(28)17-7-6-16(26(29)30)11-20(17)27(31)32/h4-11H,1-3H3,(H,24,28) |
Clé InChI |
VNTLZEYAKUBAFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


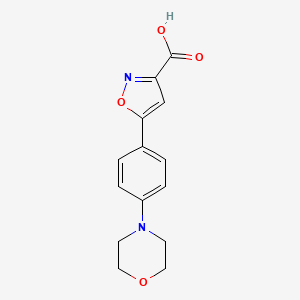
![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)
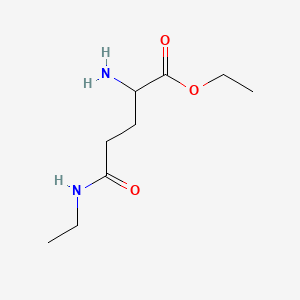
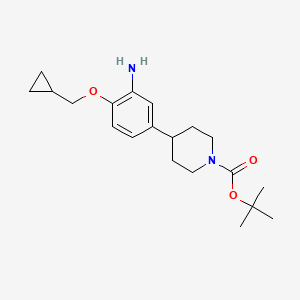
![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
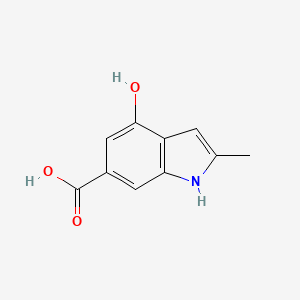
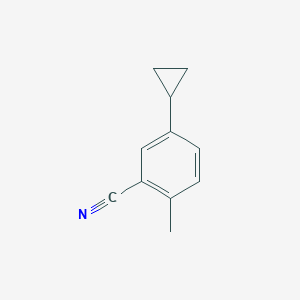
![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
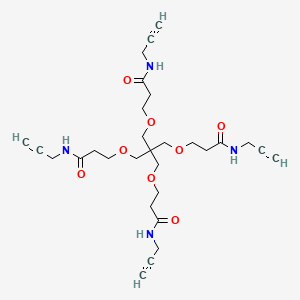
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)

